Histone H3 (1-20) Trifluoroacetate

Übersicht

Beschreibung

Histone H3 (1-20) Trifluoroacetate is a peptide fragment of histone H3, a protein known for its role in chromatin structure and gene expression . It corresponds to amino acid residues 2-21 of the human histone H3 sequence . This fragment contains lysine residues at positions 4 and 9 that are subject to methylation and acetylation, and a serine residue at position 10 that is subject to phosphorylation . These modifications play a role in the regulation of gene expression .

Molecular Structure Analysis

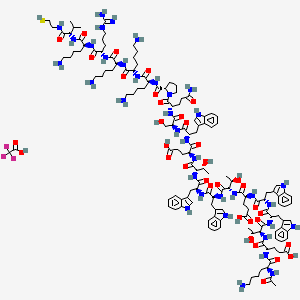

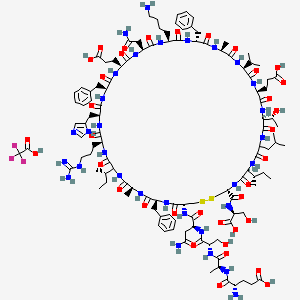

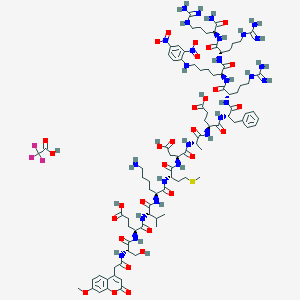

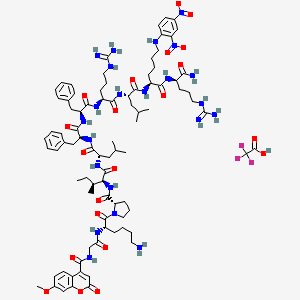

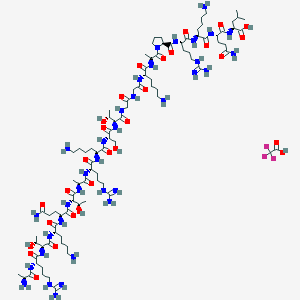

The molecular formula of this compound is C91H167N35O27 . The molecular weight is 2183.5 g/mol. The structure of histone H3 involves a main globular domain and a long N-terminal tail . The N-terminus of H3 protrudes from the globular nucleosome core and is susceptible to post-translational modification .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 2297.5 g/mol. The molecular formula is C93H168F3N35O29.Wissenschaftliche Forschungsanwendungen

Histone H3 (Histone H3 (1-20) Trifluoroacetate) Trifluoroacetate has been used in a variety of scientific research applications. It has been used to study the role of histone modifications in gene expression, epigenetic regulation, and DNA repair. It has also been used to investigate the role of histone modifications in the regulation of gene expression in response to environmental or developmental cues. Additionally, it has been used to study the role of histone modifications in the formation of heterochromatin and the regulation of chromatin structure.

Wirkmechanismus

Target of Action

Histone H3 (1-20) Trifluoroacetate is an N-terminal fragment of histone H3 that corresponds to amino acid residues 2-21 of the human histone H3 sequence . The primary targets of this compound are the lysine residues at positions 4 and 9, and a serine residue at position 10 . These residues are subject to methylation and acetylation (for lysine residues) and phosphorylation (for serine residue), all of which play a crucial role in the regulation of gene expression .

Mode of Action

The compound interacts with its targets (lysine and serine residues) through methylation, acetylation, and phosphorylation . These post-translational modifications alter the structure of the histone, thereby affecting the way it interacts with DNA and regulates gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of gene expression through chromatin remodeling . The post-translational modifications (methylation, acetylation, and phosphorylation) of the histone residues can lead to changes in the chromatin structure, influencing the accessibility of the DNA for transcription . This can have downstream effects on various cellular processes, including cell cycle progression, DNA repair, and differentiation .

Pharmacokinetics

As a peptide, it is expected to have a good solubility in water , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to the regulation of gene expression . By modifying the histone residues, the compound can influence the structure of the chromatin and the accessibility of the DNA, thereby affecting the transcription of genes . This can have a wide range of effects on cellular functions and processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the phase of the cell cycle and cellular potency can affect the deposition of H3 variants . Additionally, cellular stress and changes in cell fate can also have an impact . Understanding these factors can provide insights into how the compound functions under different conditions and how its action can be modulated for therapeutic purposes .

Vorteile Und Einschränkungen Für Laborexperimente

Histone H3 (Histone H3 (1-20) Trifluoroacetate) Trifluoroacetate has several advantages for laboratory experiments. It is a highly versatile molecule that can be used to study a variety of biological processes. Additionally, it is relatively easy to synthesize and purify. However, it has several limitations. It is a relatively expensive molecule, and it is not very stable in solution. Additionally, it can be toxic to cells, so it must be used with caution in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for research on Histone H3 (Histone H3 (1-20) Trifluoroacetate) Trifluoroacetate. One potential direction is to further investigate the role of histone modifications in gene expression, epigenetic regulation, and DNA repair. Additionally, further research is needed to investigate the role of histone modifications in the formation of heterochromatin and the regulation of chromatin structure. Additionally, further research is needed to investigate the biochemical and physiological effects of Histone H3 (this compound) Trifluoroacetate and to develop methods to reduce its toxicity. Finally, further research is needed to develop methods to improve its stability in solution.

Synthesemethoden

Histone H3 (Histone H3 (1-20) Trifluoroacetate) Trifluoroacetate is synthesized by the reaction of histone H3 with trifluoroacetic anhydride in the presence of a base catalyst. The reaction is carried out in a solvent at a temperature of approximately -20°C to -30°C. The reaction is complete within approximately one hour. The product is then purified by gel filtration and lyophilization.

Biochemische Analyse

Biochemical Properties

Histone H3 (1-20) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It contains lysine residues at positions 4 and 9 that are subject to methylation and acetylation, and a serine residue at position 10 that is subject to phosphorylation . These modifications play a crucial role in the regulation of gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and involve a variety of biochemical reactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

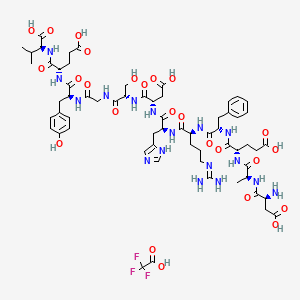

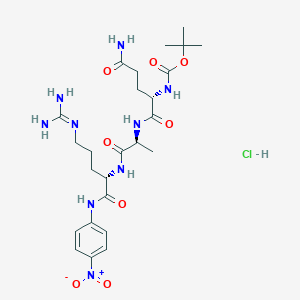

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

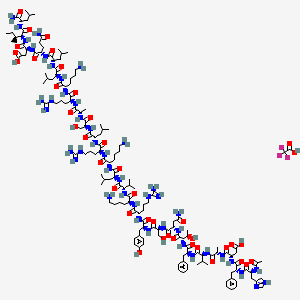

InChI |

InChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

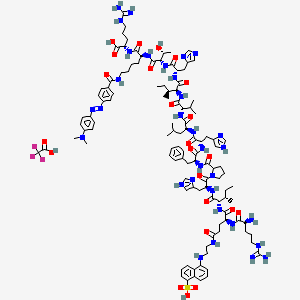

InChI Key |

NRIRZIUMMGKFJW-IULIQXKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

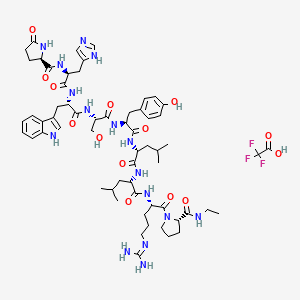

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

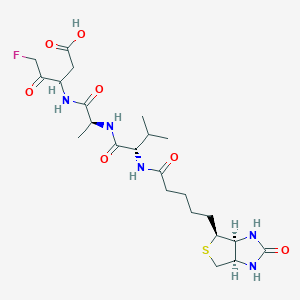

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H168F3N35O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2297.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.